
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C23H26N2O10 and a molecular weight of 490.46 g/mol . This compound is notable for its unique structure, which combines a pyrazole ring with a glucopyranosiduronic acid moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate typically involves multiple steps. One common method starts with the preparation of 3-methyl-1-phenyl-5-pyrazolone, which is synthesized by refluxing ethyl acetoacetate with phenyl hydrazine in acetic acid . This intermediate is then reacted with various benzaldehydes in the presence of sodium acetate to form the desired pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo several types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield halogenated pyrazole derivatives .
科学的研究の応用
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and as a standard in analytical chemistry.
作用機序
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its interaction with various molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to their anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate: This compound shares the pyrazole ring structure but has different functional groups, leading to distinct chemical properties.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)carbonylmorpholine: Another pyrazole derivative with different substituents, used in various chemical applications.
Uniqueness
What sets 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate apart is its combination of a pyrazole ring with a glucopyranosiduronic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H26N2O10 |
|---|---|
分子量 |
490.5 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H26N2O10/c1-12-11-17(25(24-12)16-9-7-6-8-10-16)34-23-21(33-15(4)28)19(32-14(3)27)18(31-13(2)26)20(35-23)22(29)30-5/h6-11,18-21,23H,1-5H3/t18-,19-,20-,21+,23+/m0/s1 |
InChIキー |
HKWUKFIYGYQPQV-YKZCJQPKSA-N |
異性体SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






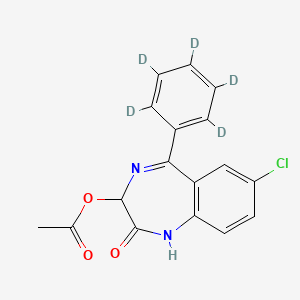
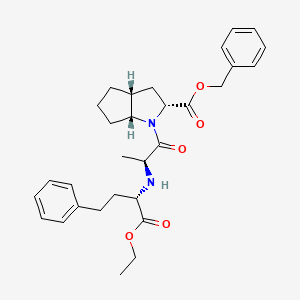
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
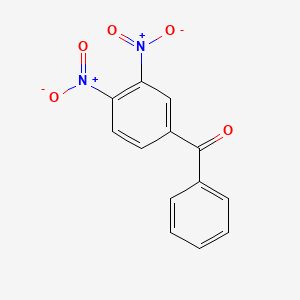
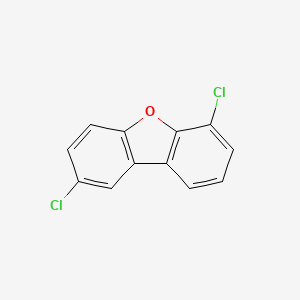
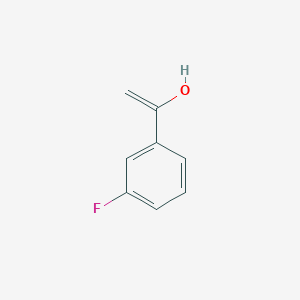

![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
